molecular formula C12H11N3O B1249090 PHA-767491 CAS No. 845714-00-3

PHA-767491

Cat. No.: B1249090
CAS No.: 845714-00-3
M. Wt: 213.23 g/mol
InChI Key: DKXHSOUZPMHNIZ-UHFFFAOYSA-N
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Description

PHA-767491 is a potent inhibitor of cell division cycle 7 (CDC7) and cyclin-dependent kinase 9 (CDK9). It was initially identified for its ability to inhibit CDC7, a kinase involved in the initiation of DNA replication, and CDK9, which plays a role in transcription regulation. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

PHA-767491 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:

  • Formation of the core structure through a condensation reaction.
  • Functionalization of the core structure with various substituents to enhance its inhibitory activity.
  • Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

PHA-767491 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different inhibitory profiles .

Comparison with Similar Compounds

PHA-767491 is unique due to its dual inhibition of CDC7 and CDK9. Similar compounds include:

    PHA-848125: Another dual CDC7/CDK9 inhibitor with similar anticancer properties.

    PHA-793887: A selective CDK inhibitor with a different inhibitory profile.

    PHA-690509: A CDC7 inhibitor with distinct structural features.

Compared to these compounds, this compound has shown superior efficacy in certain models of cancer and neurodegenerative diseases, highlighting its potential as a versatile therapeutic agent .

Properties

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXHSOUZPMHNIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471069
Record name PHA-767491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845714-00-3
Record name PHA-767491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-767491
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17043
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHA-767491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHA-767491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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